
1,4-Phenylene bis(2-fluorobenzoate)
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Overview
Description
1,4-Phenylene bis(2-fluorobenzoate): is an organic compound characterized by the presence of two fluorobenzoate groups attached to a central 1,4-phenylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Phenylene bis(2-fluorobenzoate) can be synthesized through esterification reactions involving 1,4-phenylenediamine and 2-fluorobenzoic acid. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds .
Industrial Production Methods: In an industrial setting, the synthesis of 1,4-Phenylene bis(2-fluorobenzoate) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Phenylene bis(2-fluorobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly employed.
Major Products:
Substitution Reactions: Depending on the nucleophile, various substituted derivatives of 1,4-Phenylene bis(2-fluorobenzoate) can be obtained.
Hydrolysis: The primary products are 1,4-phenylenediamine and 2-fluorobenzoic acid.
Scientific Research Applications
Chemistry: 1,4-Phenylene bis(2-fluorobenzoate) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as high-performance polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 1,4-Phenylene bis(2-fluorobenzoate) involves its ability to undergo substitution and hydrolysis reactions. The ester bonds in the compound can be cleaved under acidic or basic conditions, leading to the release of 2-fluorobenzoic acid and 1,4-phenylenediamine. These products can further participate in various biochemical and chemical pathways .
Comparison with Similar Compounds
1,4-Phenylene bis(4-fluorobenzoate): Similar in structure but with fluorine atoms in different positions.
1,4-Phenylene bis(2-chlorobenzoate): Contains chlorine atoms instead of fluorine, leading to different reactivity and properties.
Uniqueness: 1,4-Phenylene bis(2-fluorobenzoate) is unique due to the presence of fluorine atoms, which impart specific electronic and steric effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its chlorinated or non-halogenated counterparts .
Biological Activity
1,4-Phenylene bis(2-fluorobenzoate) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1,4-Phenylene bis(2-fluorobenzoate) is characterized by its unique structural features, which contribute to its biological activity. The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C15H12F2O4 |
Molecular Weight | 296.25 g/mol |
IUPAC Name | 1,4-Benzenedicarboxylic acid bis(2-fluorobenzoate) |
InChI Key | OQXQWZLQZNYGDE-UHFFFAOYSA-N |
The biological activity of 1,4-Phenylene bis(2-fluorobenzoate) is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that the compound may modulate enzyme activity and receptor interactions, influencing cellular signaling pathways. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmission. Studies have demonstrated that derivatives of fluorobenzoic acid exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Interference with Protein Function : The presence of fluorine atoms in the structure enhances binding affinity to protein targets, potentially leading to altered protein function and cellular responses .
Biological Activity and Therapeutic Applications
1,4-Phenylene bis(2-fluorobenzoate) has been investigated for various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in malignant cells has been a focal point of research .
- Neuroprotective Effects : Given its cholinesterase inhibition capabilities, there is potential for use in treating neurodegenerative diseases such as Alzheimer's. Compounds that inhibit AChE are often explored for their ability to enhance cholinergic neurotransmission .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of 1,4-Phenylene bis(2-fluorobenzoate):
- Cholinesterase Inhibition Study :
-
Cytotoxicity Assessment :
- In vitro assays were conducted on cancer cell lines (e.g., MCF-7 breast cancer cells), revealing that 1,4-Phenylene bis(2-fluorobenzoate) induced significant cytotoxicity at micromolar concentrations. Further analysis suggested a possible mechanism involving oxidative stress induction leading to apoptosis .
Q & A
Q. What are the optimal synthetic routes for 1,4-Phenylene bis(2-fluorobenzoate), and how can reaction conditions be systematically optimized?
Basic Research Focus
The synthesis of bis(fluorobenzoate) derivatives typically involves multi-component reactions or stepwise esterification. A validated approach includes using terephthalaldehyde or substituted phenylene precursors coupled with fluorinated benzoic acid derivatives under reflux in polar solvents (e.g., ethanol/water mixtures). For example, central composite design (CCD) can optimize variables like temperature, solvent ratio, and reaction time to maximize yield . Key steps include:
- Precursor activation : Use of nitro ketene dithiocarbonyl intermediates to facilitate coupling.
- Catalyst-free conditions : Avoiding catalysts reduces purification complexity, as demonstrated in analogous bis(benzo[g]chromene) syntheses .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures is recommended.
Q. How can researchers resolve contradictions between experimental and computational data in characterizing 1,4-Phenylene bis(2-fluorobenzoate)?
Advanced Research Focus
Discrepancies often arise in electronic structure predictions (e.g., DFT calculations) versus experimental UV-Vis or fluorescence spectra. To address this:
- Benchmark computational models : Use higher-level theory (e.g., CAM-B3LYP/6-311++G(d,p)) for excited-state calculations, as applied to similar bis-Schiff base compounds .
- Validate crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, as seen in analogous tetrafluorobenzene derivatives (e.g., bond angles and π-conjugation patterns) .
- Dynamic simulations : Molecular dynamics (MD) can reconcile steric effects or solvent interactions that static models miss .
Q. What analytical techniques are most effective for confirming the regioselectivity of fluorination in 1,4-Phenylene bis(2-fluorobenzoate)?
Basic Research Focus
- NMR spectroscopy : 19F NMR is critical for identifying fluorination sites. Compare chemical shifts with reference compounds like 2,6-difluorobenzoic acid .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- X-ray photoelectron spectroscopy (XPS) : Resolves fluorine bonding environments (e.g., C-F vs. aromatic F) .
Q. How does steric hindrance from the 2-fluorobenzoate groups influence the compound’s supramolecular assembly?
Advanced Research Focus
Steric effects from ortho-fluorine substituents disrupt planar stacking, as observed in:
- Crystal packing analysis : Compare with non-fluorinated analogs (e.g., 4-phenoxybenzoic acid derivatives) to identify reduced π-π interactions .
- Thermogravimetric analysis (TGA) : Lower thermal stability in fluorinated derivatives due to weaker intermolecular forces .
- DFT-based Hirshfeld surface analysis : Quantifies steric contributions to molecular packing .
Q. What strategies mitigate hydrolysis or degradation of 1,4-Phenylene bis(2-fluorobenzoate) during storage or experimental use?
Basic Research Focus
- Storage conditions : Keep under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation and moisture absorption .
- Solvent selection : Avoid protic solvents (e.g., water, methanol); use anhydrous DMF or THF for long-term stability .
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation .
Q. How can molecular docking studies predict the biological interactions of 1,4-Phenylene bis(2-fluorobenzoate) with target proteins?
Advanced Research Focus
- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G(d) level .
- Protein binding sites : Use AutoDock Vina to simulate interactions with receptors (e.g., cytochrome P450 or microbial enzymes) .
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Q. What are the challenges in synthesizing 1,4-Phenylene bis(2-fluorobenzoate) with high regiochemical purity, and how can they be addressed?
Advanced Research Focus
- Regioselective fluorination : Use directing groups (e.g., boronate esters) to control fluorine placement, as seen in difluorobenzophenone syntheses .
- Byproduct identification : LC-MS monitors side products like mono-fluorinated intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity, as demonstrated in related bis-thiazinone systems .
Q. How do electronic effects of the 2-fluorobenzoate moiety influence the compound’s fluorescence or optoelectronic properties?
Advanced Research Focus
- UV-Vis and fluorescence spectroscopy : Compare emission spectra with non-fluorinated analogs. Ortho-fluorine substituents often cause hypsochromic shifts due to reduced conjugation .
- Cyclic voltammetry : Measures HOMO-LUMO gaps; fluorine’s electron-withdrawing effect typically lowers LUMO levels .
- Theoretical modeling : TD-DFT calculations predict absorption maxima and charge transfer behavior .
Q. What role does 1,4-Phenylene bis(2-fluorobenzoate) play in coordination polymers or metal-organic frameworks (MOFs)?
Advanced Research Focus
- Ligand design : The compound’s rigid bis-benzoate structure can act as a linker in MOFs. For example, analogous bis-pyridinedicarboxylate ligands form 3D frameworks with lanthanides .
- Characterization : Use PXRD and BET surface area analysis to confirm porosity and topology .
Q. How can researchers validate the environmental safety or toxicity profile of 1,4-Phenylene bis(2-fluorobenzoate)?
Basic Research Focus
Properties
Molecular Formula |
C20H12F2O4 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
[4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C20H12F2O4/c21-17-7-3-1-5-15(17)19(23)25-13-9-11-14(12-10-13)26-20(24)16-6-2-4-8-18(16)22/h1-12H |
InChI Key |
OIJYPGQHZZPQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
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